molecular formula C18H15F3N2O3S B2398410 4-oxo-N-(2-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898463-04-2

4-oxo-N-(2-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No. B2398410
CAS RN: 898463-04-2
M. Wt: 396.38
InChI Key: MBRWEHFHMNJMGT-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative with a trifluoromethyl group attached to a phenyl ring. Sulfonamides are a class of compounds widely used in medicine for their antibacterial properties . The trifluoromethyl group is a common feature in many pharmaceuticals, enhancing their metabolic stability and lipophilicity .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the sulfonamide group and the trifluoromethyl group. Trifluoromethyl groups are generally considered to be stable under a variety of conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase its lipophilicity, potentially affecting its absorption and distribution in the body .

Scientific Research Applications

Sulfonamide Hybrids and Biological Activity

Sulfonamides represent a crucial class of drugs due to their diverse pharmacological activities. These activities include antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain properties. The versatility of sulfonamides stems from their general formula, R-SO2NHR', which allows for a wide range of modifications and the creation of hybrid compounds incorporating various organic compounds. These modifications lead to the development of two-component sulfonamide hybrids with enhanced biological activities. Recent advances in the field have focused on designing sulfonamide hybrids containing coumarin, indole, quinoline, isoquinoline, chalcone, and other pharmacologically active scaffolds, highlighting the importance of sulfonamide compounds in developing new therapeutic agents (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).

Synthesis and Structural Modifications

The synthesis and structural modifications of sulfonamide compounds are areas of significant interest. Research into polymorphic modifications of related compounds, such as 1H-pyrrolo[3,2,1-ij]quinoline derivatives, has revealed their potential as new remedies for hypertension due to their strong diuretic properties. These studies also provide insights into the differences in crystal packing and the organization levels within the crystal structures, which can influence the compound's biological activity (Shishkina et al., 2018).

Novel Synthesis Methods

Further research into the synthesis of ring-fluorinated isoquinolines and quinolines has shown that sulfonamide moieties can undergo intramolecular substitution, leading to the creation of fluorinated derivatives. This highlights the potential for novel synthesis methods in creating compounds with specific properties, such as increased efficacy or reduced toxicity (Ichikawa, Sakoda, Moriyama, & Wada, 2006).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Sulfonamides, for example, are known to inhibit bacterial enzymes involved in folic acid synthesis .

properties

IUPAC Name

11-oxo-N-[2-(trifluoromethyl)phenyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O3S/c19-18(20,21)14-3-1-2-4-15(14)22-27(25,26)13-9-11-5-6-16(24)23-8-7-12(10-13)17(11)23/h1-4,9-10,22H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRWEHFHMNJMGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NC4=CC=CC=C4C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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